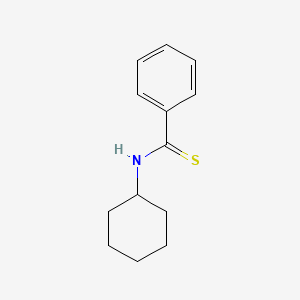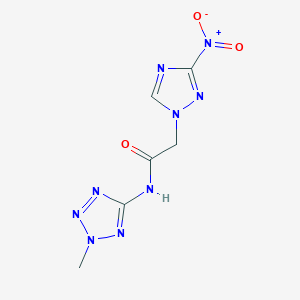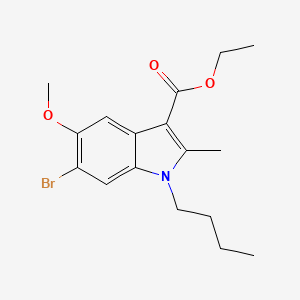![molecular formula C19H20FNO B14945852 1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-PROPANONE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
The synthesis of 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-PROPANONE involves several steps, typically starting with the preparation of the isoquinoline core. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions can vary, but often include modified isoquinoline derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various therapeutic effects.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to other isoquinoline derivatives, 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-PROPANONE stands out due to its unique structural features, such as the presence of a fluorine atom and a methyl group. Similar compounds include:
3,4-Dihydro-2(1H)-pyridones: Known for their biological activity and use as synthetic precursors.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
Tetrahydroisoquinoline derivatives: Noted for their wide range of pharmacological activities.
These comparisons highlight the uniqueness of 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-PROPANONE and its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C19H20FNO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-fluoro-2-methylphenyl]propan-1-one |
InChI |
InChI=1S/C19H20FNO/c1-3-19(22)16-11-17(20)18(10-13(16)2)21-9-8-14-6-4-5-7-15(14)12-21/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Clave InChI |
ZIPNFKJPFPQMKC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1C)N2CCC3=CC=CC=C3C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)

![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)

![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)

![2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14945823.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)

![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
